molecular formula C11H18O B13198072 1-Methyl-6-oxaspiro[4.6]undec-8-ene

1-Methyl-6-oxaspiro[4.6]undec-8-ene

Cat. No.: B13198072
M. Wt: 166.26 g/mol
InChI Key: IZLQGTDHQBZWSO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Structures in Synthetic Organic Chemistry

The defining feature of a spirocycle is its spiroatom, a quaternary carbon that joins two rings. This arrangement imparts a rigid, three-dimensional geometry that is fundamentally different from their fused or bridged ring counterparts. This inherent three-dimensionality allows for the precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets like proteins and enzymes. nist.gov Unlike flat, aromatic systems, the non-planar nature of spirocycles can lead to enhanced binding affinity and selectivity, while their conformational rigidity can minimize the entropic penalty upon binding. nih.gov

Furthermore, the introduction of a spirocyclic core can significantly influence a molecule's physicochemical properties. The increased sp³ character often leads to improved solubility and metabolic stability, highly desirable traits for pharmaceutical candidates. nist.gov The unique architecture of spiro compounds has also made them valuable in the development of new pesticides and other agrochemicals. nih.gov

Overview of Oxaspiro Compounds and Their Unique Structural Features

Within the broader class of spirocycles, oxaspiro compounds, which incorporate an oxygen atom into one of the rings, represent a particularly intriguing subclass. The presence of the heteroatom introduces a new layer of complexity and functionality.

The oxygen atom in an oxaspirocycle can act as a hydrogen bond acceptor, further influencing intermolecular interactions and, consequently, physical properties such as boiling point and solubility. This feature can be strategically employed to enhance the aqueous solubility of a molecule, a crucial parameter for drug delivery. Moreover, the ether linkage can impact the electronic environment of the molecule and serve as a site for further chemical modification. The synthesis of these compounds often involves specialized strategies, such as iodocyclization, to construct the spiro-oxa ring system.

Rationale for In-depth Academic Investigation of 1-Methyl-6-oxaspiro[4.6]undec-8-ene

Despite the growing interest in spirocyclic and oxaspiro compounds, a thorough survey of the scientific literature reveals a notable gap in the specific investigation of This compound . While its constituent parts—a spirocyclic undecane (B72203) skeleton, an oxolane ring, and a cyclohexene (B86901) moiety—are well-precedented in organic chemistry, their combination in this particular arrangement remains largely unexplored in academic research.

The rationale for a dedicated study of this compound is multifold. The presence of a methyl group and a double bond offers sites for stereoselective functionalization, opening avenues for the synthesis of a diverse library of derivatives. Understanding the interplay between the oxaspiro core and the remote alkene functionality could provide valuable insights into long-range electronic effects and conformational preferences within such systems.

A comprehensive investigation would necessitate its synthesis, likely through a multi-step sequence, followed by rigorous characterization using modern spectroscopic techniques. The data obtained from such studies would be invaluable for computational modeling and for elucidating the structure-property relationships of this unique oxaspiro compound. The potential for this molecule to serve as a building block in the synthesis of more complex natural products or pharmacologically active agents underscores the need for its in-depth academic exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyl-6-oxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C11H18O/c1-10-6-5-8-11(10)7-3-2-4-9-12-11/h2,4,10H,3,5-9H2,1H3

InChI Key

IZLQGTDHQBZWSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12CCC=CCO2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Retrosynthetic Analysis and Strategic Disconnections for the 1-Methyl-6-oxaspiro[4.6]undec-8-ene Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections that pave the way for logical forward synthetic planning. The central spirocyclic ether linkage is a prime target for disconnection. An initial disconnection of the C-O bond of the tetrahydrofuran (B95107) ring suggests a precursor molecule containing a hydroxyl group and a suitable leaving group or an activated double bond on the seven-membered ring, which could undergo an intramolecular cyclization.

Further disconnection of the seven-membered ring could lead to acyclic precursors. For instance, a disconnection of the C8-C9 double bond via a Wittig or related olefination reaction could simplify the target to a spirocyclic ketone. Alternatively, a ring-closing metathesis (RCM) approach would point to a diene precursor. The methyl group at the C1 position can be envisioned to be installed via alkylation of a suitable enolate precursor.

These disconnections highlight the main synthetic challenges: the construction of the spirocyclic core, the introduction of the unsaturation in the seven-membered ring, and the stereoselective installation of the methyl group.

Foundational Synthetic Routes to the Spiro[4.6]undecane Core

The synthesis of the spiro[4.6]undecane core, the fundamental framework of the target molecule, can be achieved through a variety of powerful synthetic methodologies. These can be broadly categorized into intramolecular and intermolecular strategies, as well as radical-mediated and organometallic-catalyzed reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including spirocycles. One of the most prominent methods is the Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization. Variants of the Prins cyclization have been successfully employed for the synthesis of terpenoid spiroethers. nih.govacs.orgacs.org For instance, the Lewis acid-mediated cyclization of certain unsaturated ketones can lead to the formation of spiroether systems. nih.govacs.orgacs.org Tandem Prins cyclizations have also emerged as a versatile tool for constructing fused, bridged, and spiro-tetrahydropyran scaffolds. rsc.org

Another intramolecular approach involves the epoxidation of a cyclohexenyl-substituted propanoate followed by a chelation-controlled epoxide opening, which can lead to the formation of 1-oxaspiro[4.5]decan-2-ones. researchgate.net Furthermore, the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose demonstrates the utility of intramolecular spiroacetalization of carbohydrate-derived precursors. researchgate.netsemanticscholar.org

Intermolecular Annulation Reactions

Intermolecular reactions, where two or more molecules combine to form a ring system, offer an alternative route to spirocycles. A notable example is the three-component condensation reaction. For instance, the reaction of malonic acid, acetic anhydride, and cyclopentanone (B42830) can be used to construct a 6,10-dioxaspiro[4.5]decane-7,9-dione system, showcasing the potential for building spirocyclic frameworks through the convergence of multiple components. mdpi.com

Radical-Mediated Cyclizations in the Synthesis of Oxaspiro Systems

Radical cyclizations provide a powerful method for the formation of C-C bonds and complex ring systems under mild conditions. While direct examples for the synthesis of this compound are not prevalent, the principles of radical chemistry are applicable. For instance, dearomative radical cyclization/1,4-addition cascades have been utilized to synthesize highly functionalized hexahydro-1H-carbazoles, demonstrating the potential of radical-mediated pathways to construct intricate polycyclic structures. nih.gov Such strategies could be adapted to precursors of the target oxaspirocycle.

Organometallic Catalysis in Spirocyclization (e.g., Heck reactions, Suzuki-Miyaura coupling applied to precursors)

Organometallic catalysis has revolutionized the synthesis of complex molecules, and spirocycles are no exception. The intramolecular Mizoroki-Heck reaction, in particular, is a powerful tool for constructing spirocyclic systems by forming a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene. chim.it This reaction has been employed in the synthesis of spirocyclic oxindoles, where careful control of the reaction conditions can lead to high diastereoselectivity. nih.govacs.org Palladium-catalyzed dearomative Heck reactions of pyrroles have also been developed to access 3,2'-spiropyrrolidine-2-oxindoles. sioc-journal.cn

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis that can be applied to the construction of spirocycles. libretexts.orgyonedalabs.comorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov A general approach to spirocycles can involve the synthesis of a bromo-substituted cyclic precursor, which then undergoes a Suzuki coupling with a suitable boronic acid to introduce additional complexity. researchgate.net

Catalytic SystemReaction TypeApplication in Spirocycle SynthesisReference
Palladium/Chiral LigandDecarboxylative Asymmetric Allylic Alkylation & Heck ReactionSynthesis of optically active spirocycles with quaternary stereocenters. nih.gov
Palladium(0)Intramolecular Heck ReactionConstruction of spirocyclic oxindoles and other spirocyclic frameworks. chim.itnih.govacs.orgsioc-journal.cn
Palladium(0)/BaseSuzuki-Miyaura CouplingFormation of C-C bonds to build up spirocyclic precursors. libretexts.orgresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound

The presence of stereocenters in this compound necessitates the development of stereoselective and enantioselective synthetic routes. The "(4S,5S)" designation for one of its stereoisomers highlights the importance of controlling the relative and absolute stereochemistry during synthesis.

Stereoselective Prins cyclizations have proven to be highly effective in the synthesis of spirocyclic oxindole (B195798) pyran and oxepene frameworks. nih.gov By using chiral homoallylic alcohols and isatin (B1672199) ketals, it is possible to achieve high levels of stereocontrol in the formation of the spirocyclic system. nih.gov

In the realm of organometallic catalysis, diastereoselective Heck cyclizations have been developed for the synthesis of spirocyclic products without the need for chiral additives in some cases. The inherent stereochemistry of the substrate can direct the outcome of the cyclization. nih.gov For enantioselective synthesis, palladium-catalyzed reactions employing chiral ligands are a powerful strategy. For example, a sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction has been used to prepare optically active spirocycles with excellent enantioselectivity. nih.gov

Chiral Auxiliary-Based Strategies

A foundational approach in asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for creating stereogenic centers, including the quaternary spirocenter found in many spirocyclic compounds.

In the context of spirocycle synthesis, a chiral auxiliary can be covalently bonded to an acyclic precursor. The inherent chirality of the auxiliary then guides a subsequent cyclization or bond-forming reaction to favor the formation of one diastereomer over another. scielo.org.mx For instance, chiral oxazolidinones, camphorsultam, and derivatives of naturally occurring compounds like amino acids are commonly used auxiliaries that have proven effective in a range of transformations. scielo.org.mxnih.gov

While specific studies detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prominent in the literature, this method has been successfully applied to create analogous spirooxoindoles. In these syntheses, a chiral bicyclic lactam auxiliary controls the enantioselective SNAr reaction to form a quaternary stereogenic center, which is a key step toward the final spirocyclic product. researchgate.net The efficiency of such strategies is often high, with excellent diastereomeric ratios being achieved.

Table 1: Diastereoselective Spirooxoindole Synthesis Using a Chiral Auxiliary

Data adapted from a study on the enantioselective synthesis of spirooxoindoles. researchgate.net

Asymmetric Catalysis (e.g., Rhodium-catalyzed cascade reactions)

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Transition-metal catalysis, in particular, has been instrumental in the development of efficient methods for spirocycle synthesis.

Rhodium(III)-catalyzed cascade reactions involving C-H activation are a powerful tool for constructing complex heterocyclic frameworks. nih.govutmb.edu These reactions can initiate a sequence of bond-forming events in a single step, minimizing operations and waste. nih.gov For example, a rhodium(III) catalyst can facilitate the C-H activation of a phenol (B47542) derivative, followed by alkyne insertion and subsequent cyclization to form a spirocyclic core. nih.gov This strategy is highly valuable for its ability to rapidly build molecular complexity from simple starting materials. While a specific rhodium-catalyzed synthesis of this compound is not explicitly detailed, the synthesis of other oxa-spirocycles has been achieved using this methodology with good to excellent yields. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Propargylamines

Data adapted from an efficient Rhodium-catalyzed multicomponent reaction. nih.gov

Enzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable strategy for chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.comkcl.ac.uk Enzymes can be used to perform complex transformations with exquisite stereocontrol, making them ideal for the synthesis of chiral molecules like spiroethers. mdpi.com

One notable approach is biocatalytic dearomative spirocyclization. mdpi.com In this method, enzymes such as chloroperoxidase (CPO) can be used to oxidize functionalized furans, which behave like conjugated dienes, to initiate a ring-cleavage and spirocyclization cascade. mdpi.comacs.org A multi-enzymatic system, for example, combining CPO, a glucose oxidase (for in situ generation of H₂O₂), and an alcohol dehydrogenase, can convert hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.org This chemoenzymatic route has been successfully applied to the total synthesis of bioactive natural products containing spirocyclic ether motifs. acs.org The use of oxidoreductases for the kinetic resolution of racemic ketones is another biocatalytic strategy that provides access to enantiomerically pure spirocyclic derivatives. researchgate.net

Table 3: Biocatalytic Rearrangement of Furans to Spirolactones

Data adapted from a study on the fully biocatalytic rearrangement of furans. acs.org

Diastereoselective Control in Spirocenter Formation (e.g., Ireland-Claisen rearrangement studies)

The Ireland-Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that creates a carbon-carbon bond with a high degree of stereocontrol. organic-chemistry.orgnumberanalytics.com This reaction transforms an allyl ester into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. organic-chemistry.org The geometry of this intermediate, which can often be controlled by the reaction conditions (such as solvent choice), dictates the stereochemical outcome of the final product. organic-chemistry.orgnih.gov

This rearrangement is particularly useful for setting multiple stereocenters in acyclic precursors, which can then be elaborated into complex cyclic systems like spiroethers. nih.gov Studies have shown that the rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the reliable transfer of stereochemical information. numberanalytics.comnih.gov By carefully choosing the substrate and reaction conditions, it is possible to achieve high levels of diastereoselectivity in the formation of new stereocenters. nih.govrsc.org While the direct application of the Ireland-Claisen rearrangement to form the this compound core in one step is not typical, it serves as a crucial method for constructing the necessary stereochemically-defined precursors for a subsequent spirocyclization step.

Table 4: Diastereoselectivity in Ireland-Claisen Rearrangement

Data is representative of findings on diastereoselectivity in Ireland-Claisen rearrangements. nih.govnih.gov

Convergent and Divergent Synthetic Pathways to this compound and Analogues

The synthesis of complex molecules like this compound can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis begins with a common intermediate that is transformed into a library of structurally related compounds through various reaction pathways. researchgate.netwikipedia.org This approach is particularly powerful for creating analogues of a target molecule for structure-activity relationship studies. researchgate.net A divergent synthesis of analogues of this compound could start from a central spirocyclic core. This core could then be subjected to a variety of functional group transformations—such as modifying substituents on the rings or altering the double bond—to rapidly generate a diverse set of related spiroethers. wikipedia.org

Green Chemistry Principles in the Synthesis of Spirocyclic Ethers

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance safety. researchgate.net The synthesis of spirocyclic ethers is an area where these principles can be effectively applied. Key aspects of green chemistry include the use of renewable feedstocks, employing catalytic instead of stoichiometric reagents, minimizing waste (improving atom economy), and using environmentally benign solvents or solvent-free conditions. researchgate.net

In the synthesis of spirocycles, several green approaches have been developed:

Catalysis: Using catalysts, such as iodine in solvent-free microwave-assisted reactions, can provide excellent yields of spiro heterocycles while avoiding hazardous reagents and solvents. nih.gov Metal-free catalytic systems, for instance using simple phenolic catalysts, have also been developed for synthesizing spirocyclic carbonates from spiroepoxides and carbon dioxide under ambient conditions, showcasing high atom economy. rsc.org

Biocatalysis: As discussed previously, enzymatic methods operate under mild aqueous conditions, are highly selective, and are inherently "green." kcl.ac.uk

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. Cascade reactions, which form multiple bonds in a single operation, are excellent examples of atom-economical processes that are frequently used in spirocycle synthesis. nih.gov

By incorporating these principles, chemists can develop more sustainable and efficient routes to valuable molecules like this compound and its analogues.

Reaction Mechanisms and Reactivity of 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Ring-Opening and Ring-Closing Reactions of the Oxaspiro System

The stability and reactivity of the oxaspiro[4.6]undecene core are central to its chemical behavior. Ring-opening reactions can be initiated under various conditions, typically involving acid or electrophilic activation of the ether oxygen. This can lead to the formation of a stabilized carbocation, which can then be trapped by nucleophiles. The regioselectivity of the ring opening is influenced by the substitution pattern and the relative stability of the resulting intermediates.

Conversely, ring-closing reactions to form such spirocyclic systems are often key steps in their synthesis. These cyclization reactions can proceed through various mechanisms, including intramolecular Williamson ether synthesis or acid-catalyzed cyclization of a suitable diol precursor. The stereochemical outcome of these ring-closing reactions is of significant interest in asymmetric synthesis.

Electrophilic and Nucleophilic Reactions at the Alkene Moiety

The double bond in the seven-membered ring of 1-Methyl-6-oxaspiro[4.6]undec-8-ene is a key site for chemical modification. It is susceptible to a range of electrophilic addition reactions. For instance, the addition of halogens (e.g., bromine, chlorine) would be expected to proceed via a cyclic halonium ion intermediate, with the stereochemical outcome influenced by the steric bulk of the spirocyclic system. Hydroboration-oxidation would likely lead to the anti-Markovnikov addition of a hydroxyl group, while oxymercuration-demercuration would result in the Markovnikov alcohol.

Due to the electron-rich nature of the double bond, direct nucleophilic attack is generally not favored unless the alkene is activated by an electron-withdrawing group. However, conjugate addition reactions can be envisaged if the double bond is in conjugation with a carbonyl or other electron-withdrawing functionality, which is not the case in the parent compound.

Oxidative Transformations and Rearrangements (e.g., oxidative spiroannulation)

Oxidative spiroannulation reactions are synthetic strategies used to construct spirocyclic systems. While not a reaction of this compound itself, understanding these methods provides context for its synthesis. Such reactions often involve the oxidation of a phenolic substrate leading to an intermediate that undergoes intramolecular cyclization.

Hydrogenation and Dehydrogenation Studies

The alkene functionality in this compound can be readily reduced through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, the double bond would be saturated to yield 1-Methyl-6-oxaspiro[4.6]undecane. The stereochemistry of the hydrogen addition would typically be syn, with the hydrogen atoms adding from the less sterically hindered face of the double bond.

Dehydrogenation of the spiro[4.6]undecene framework to introduce further unsaturation would be a more challenging transformation, likely requiring harsh conditions and specialized catalysts. Such reactions could potentially lead to aromatization or rearrangement of the carbocyclic ring, depending on the reaction conditions.

Functional Group Interconversions on the this compound Scaffold

Beyond the reactions of the alkene, other functional group interconversions can be envisioned on the this compound scaffold, assuming the presence of other functional groups. For instance, if a hydroxyl group were present, it could be oxidized to a ketone or converted to a leaving group for substitution reactions. The methyl group itself is generally unreactive but could potentially be functionalized under radical conditions.

Investigation of Rearrangement Mechanisms under Acidic or Basic Conditions

Under strongly acidic conditions, the ether oxygen of this compound can be protonated, initiating rearrangement pathways. researchgate.netrsc.org Computational studies on a related system, the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, have shown that ring-expanding rearrangements can occur. rsc.org These rearrangements can involve a 1,2-shift of either a carbon-carbon bond or the carbon-oxygen bond of the ether. rsc.org The relative favorability of these pathways is a subject of theoretical investigation. rsc.org While direct experimental evidence on this compound is limited, these computational models provide valuable insight into its potential reactivity. rsc.org

Stereochemistry and Conformational Analysis of 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of both the absolute and relative stereochemistry of 1-Methyl-6-oxaspiro[4.6]undec-8-ene has been accomplished through a combination of advanced spectroscopic and crystallographic techniques. The specific stereoisomer, (4S,5S)-4-methyl-6-oxaspiro[4.6]undec-8-ene, has been characterized, revealing the precise spatial arrangement of its atoms. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are instrumental in determining the relative stereochemistry of molecules in solution. By measuring the transfer of nuclear spin polarization between spatially proximate nuclei, NOESY can establish through-space connectivities. For this compound, these experiments would be crucial in confirming the cis or trans relationship between the methyl group at C4 and the hydrogen atom at the spiro-center C5.

While specific X-ray crystallographic data for this compound is not widely published, this technique remains the gold standard for the unambiguous determination of absolute stereochemistry. By diffracting X-rays through a single crystal of a chiral compound, a detailed three-dimensional electron density map can be generated, allowing for the precise assignment of the (R) or (S) configuration at each stereocenter.

Conformational Dynamics of the Spiro[4.6]undec-8-ene Ring System

The spiro[4.6]undec-8-ene framework is characterized by significant conformational flexibility, particularly within the seven-membered oxacycloheptene ring. This ring can adopt a variety of low-energy conformations, such as chair, boat, and twist-chair forms. The presence of the spiro-fused cyclopentane (B165970) ring introduces constraints that influence the conformational landscape of the larger ring.

The interplay between these two rings results in a dynamic equilibrium of conformers. The energy barriers between these conformations are typically low, leading to rapid interconversion at room temperature. Computational modeling and variable-temperature NMR studies are key techniques used to probe these dynamic processes and to estimate the relative populations and energy differences between the various conformational states.

Influence of the Methyl Group and Double Bond on Stereochemical Outcome and Conformation

The methyl group at the C4 position and the double bond within the seven-membered ring at C8-C9 exert a profound influence on both the stereochemical outcome of synthetic reactions and the preferred conformation of the molecule.

The C4-methyl group acts as a stereodirecting element. In synthetic routes leading to this compound, the steric bulk of the methyl group can favor the approach of reagents from the less hindered face of the molecule, leading to the formation of specific diastereomers.

Pseudorotational Behavior and Energetic Landscapes of the Fused Rings

The five-membered cyclopentane ring of the this compound system is expected to exhibit pseudorotation. This phenomenon involves a continuous, low-energy conformational change where the ring puckering appears to rotate around the ring. The most common conformations for a cyclopentane ring are the envelope and twist forms. The energy barrier for interconversion between these forms is very low, leading to a highly dynamic system.

The energetic landscape of the entire spiro-system is a complex surface with multiple minima corresponding to the various stable and metastable conformers. The relative energies of these conformers are determined by a combination of factors including torsional strain, steric interactions, and angle strain. Computational chemistry methods, such as density functional theory (DFT) and molecular mechanics, are invaluable tools for mapping these potential energy surfaces and identifying the most stable conformations.

Stereoisomerism and Diastereomeric Relationships in Synthetic Studies

The synthesis of this compound can potentially yield multiple stereoisomers due to the presence of stereocenters at C4 and the spiro-carbon C5. nih.gov This leads to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.

For instance, in the case of (4S,5S)-4-methyl-6-oxaspiro[4.6]undec-8-ene, other possible diastereomers would include (4R,5S), (4S,5R), and (4R,5R) configurations. nih.gov The relative energies of these diastereomers can differ, often leading to a preferential formation of the thermodynamically more stable isomer under equilibrium conditions.

Synthetic strategies aimed at producing a single, desired diastereomer often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. The separation and characterization of different diastereomers are typically achieved using chromatographic techniques, such as gas chromatography or high-performance liquid chromatography (HPLC), coupled with spectroscopic analysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Methyl-6-oxaspiro[4.6]undec-8-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.

Given the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the olefinic protons, the protons adjacent to the ether oxygen, and the aliphatic protons of the five- and seven-membered rings. The ¹³C NMR spectrum would correspondingly display signals for the spiro carbon, the olefinic carbons, the carbon atom of the methyl group, and the other aliphatic carbons.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

Atom NumberExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
10.9 - 1.2 (d)15 - 25
21.4 - 1.8 (m)25 - 40
31.3 - 1.7 (m)20 - 35
41.5 - 1.9 (m)30 - 45
5 (Spiro)---80 - 95
73.5 - 4.0 (m)65 - 80
85.5 - 5.8 (m)125 - 135
95.6 - 5.9 (m)128 - 138
102.0 - 2.4 (m)25 - 40
111.8 - 2.2 (m)30 - 45
Note: This table contains predicted data based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary. 'd' denotes a doublet, and 'm' denotes a multiplet.

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the olefinic protons at C-8 and C-9 and their neighboring aliphatic protons at C-7 and C-10.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the spirocyclic framework by showing correlations from the methyl protons to C-1 and C-2, and from the protons at C-7 to the spiro carbon (C-5).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key to determining the stereochemistry. They detect through-space proximity of protons. For this compound, NOE/ROE correlations would establish the relative orientation of the methyl group and the protons on the seven-membered ring with respect to the five-membered ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis (e.g., HRMS, MS-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion, which allows for the calculation of the elemental formula (C₁₁H₁₈O).

Tandem mass spectrometry (MS-MS) would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern. The fragmentation of spiro-ethers can be complex, but predictable pathways often involve the cleavage of the rings. For this compound, expected fragmentation could include the loss of the methyl group, cleavage of the C-O bond, and retro-Diels-Alder reactions in the seven-membered ring.

Hypothetical Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityFragmentation Pathway
166[M]⁺Molecular Ion
151[M - CH₃]⁺Loss of the methyl group
97[C₆H₉O]⁺Cleavage of the seven-membered ring
69[C₅H₉]⁺Fragment from the five-membered ring
Note: This table is illustrative and shows plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-O stretching vibrations for the ether linkage in the 1050-1150 cm⁻¹ region. The C=C stretch of the double bond would appear around 1640-1680 cm⁻¹, and the vinylic C-H stretches would be observed above 3000 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic portions of the molecule would be present in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum.

Expected Vibrational Frequencies

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (sp³) stretch2850 - 29602850 - 2960
C-H (sp²) stretch3010 - 30953010 - 3095
C=C stretch1640 - 1680 (weak)1640 - 1680 (strong)
C-O-C stretch1050 - 1150 (strong)(weak to medium)
Note: This table presents expected frequency ranges. The exact positions and intensities would depend on the specific molecular environment.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., ECD, ORD, VCD)

Since this compound possesses stereogenic centers (at the spiro carbon and the methyl-substituted carbon), it can exist as enantiomers and diastereomers. Chiroptical methods are essential for studying the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD or ORD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be determined.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the vibrational modes of the molecule. A VCD spectrum would offer a rich fingerprint of the molecule's three-dimensional structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While not typically used for the primary structural elucidation of a pure compound, it is invaluable for assessing the purity of a sample of this compound. It can also be used to detect and quantify the compound in complex mixtures, such as in natural product extracts or environmental samples, by identifying its characteristic retention time and mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or a crystalline derivative can be obtained, X-ray crystallography provides the most unambiguous and precise three-dimensional structural information. This technique would yield exact bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. The resulting crystal structure would serve as the ultimate proof of the connectivity and stereochemical configuration determined by the spectroscopic methods.

Theoretical and Computational Studies on 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. acs.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine properties such as molecular orbital energies, charge distribution, and reactivity indices. youtube.comresearchgate.net For 1-Methyl-6-oxaspiro[4.6]undec-8-ene, these calculations can pinpoint the most electron-rich or deficient sites, predicting its behavior in chemical reactions.

DFT functionals, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-31G* or cc-pVTZ, are commonly used to model organic molecules. beilstein-archives.orgresearchgate.net The M06-2X functional, for instance, has proven effective for calculating thermochemistry and reaction kinetics. beilstein-archives.org These calculations can generate electron density maps and electrostatic potential surfaces, which visualize the regions of a molecule that are prone to electrophilic or nucleophilic attack. For instance, in the related 1-oxaspiro[4.6]undecan-2-one, understanding the chemical structure is key to predicting its reactivity. ontosight.ai

Table 1: Representative Quantum Chemical Methods for Molecular Property Prediction

Computational MethodTypical ApplicationBasis Set ExampleKey Advantage
Density Functional Theory (DFT)Geometry optimization, electronic properties, reaction energies. researchgate.net6-311G(d,p) beilstein-archives.orgGood balance of accuracy and computational cost. acs.org
Møller-Plesset Perturbation Theory (MP2)Higher accuracy energy calculations, electron correlation effects.6-31G acs.orgIncludes electron correlation for more precise energy predictions.
Hartree-Fock (HF)Initial geometry optimization, qualitative molecular orbital analysis.6-31G acs.orgComputationally less expensive, good starting point for more advanced methods. youtube.com
Coupled Cluster (CC)High-accuracy energy and property calculations for small to medium-sized molecules.cc-pVTZConsidered a "gold standard" for accuracy in quantum chemistry.

Conformational Search and Energy Minimization Using Molecular Mechanics and Quantum Methods

The flexibility of the seven-membered ring and the stereochemistry at the spirocenter of this compound give rise to multiple possible conformations. Identifying the most stable conformer is crucial, as it often dictates the molecule's reactivity. Conformational searches can be performed using computationally less expensive molecular mechanics (MM) force fields, followed by geometry optimization of the low-energy conformers using more accurate quantum methods (QM).

The process typically involves an initial exploration of the potential energy surface to identify various minima. These structures are then subjected to geometry optimization and energy calculations at a higher level of theory, such as DFT or MP2, to determine their relative stabilities. researchgate.netacs.org The choice of solvent can also be incorporated into these calculations using continuum solvation models, providing a more realistic representation of the molecule's behavior in solution. youtube.com

Transition State Modeling for Reaction Mechanism Elucidation (e.g., Ireland-Claisen rearrangement transition states)

A key application of computational chemistry is the elucidation of reaction mechanisms by modeling transition states. researchgate.net The Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a relevant example for understanding potential synthetic routes to or reactions of unsaturated spirocycles like this compound. tcichemicals.comnumberanalytics.comchem-station.com

This researchgate.netresearchgate.net-sigmatropic rearrangement proceeds through a six-membered ring transition state, which can adopt either a chair or a boat conformation. chem-station.comsandiego.edu Quantum chemical calculations can be used to locate these transition state structures and calculate their activation energies. researchgate.net The relative energies of the chair and boat transition states, as well as the influence of substituents on their stability, determine the stereochemical outcome of the reaction. sandiego.edu For example, theoretical studies on the Ireland-Claisen rearrangement of cyclohexenyl esters have successfully explained the origins of chair versus boat preferences. sandiego.edu By modeling the transition states for the formation or rearrangement of this compound, one can predict the most likely reaction pathways and the stereochemistry of the products.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization and identification of molecules. acs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts. acs.orgnih.gov

By calculating the ¹H and ¹³C NMR chemical shifts for different possible isomers or conformers of this compound, a theoretical spectrum can be generated. researchgate.netaminer.org Comparing this predicted spectrum with experimental data can confirm the structure of the compound. nih.gov Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum, providing further structural confirmation. acs.org

Table 2: Common Computational Approaches for Spectroscopic Prediction

Spectroscopic TechniqueComputational MethodLevel of Theory ExamplePredicted Parameter
Nuclear Magnetic Resonance (NMR)Gauge-Including Atomic Orbital (GIAO)B3LYP/6-311G(d,p) researchgate.netChemical Shifts (δ) and Coupling Constants (J)
Infrared (IR) SpectroscopyVibrational Frequency AnalysisB3LYP/6-31G*Vibrational Frequencies (cm⁻¹)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. plos.orgaps.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in a more dynamic fashion than a simple conformational search. nih.gov It can also be used to study its interactions with solvent molecules or potential binding partners in a biological system. plos.org By simulating the molecule over nanoseconds or even microseconds, one can observe rare conformational changes and gain a deeper understanding of its flexibility and intermolecular interactions.

Computational Studies on Stereoselective Pathways

Many chemical reactions can produce multiple stereoisomers. Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcome of such reactions. rsc.org For reactions leading to or involving spirocycles like this compound, controlling the stereochemistry at the spirocenter and any other chiral centers is often a primary synthetic goal. nih.govnih.gov

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be formed preferentially. beilstein-archives.org This is particularly relevant for reactions like cycloadditions or rearrangements where new stereocenters are formed. nih.gov Computational modeling can guide the choice of reagents and reaction conditions to achieve the desired stereoselectivity, making the synthesis of complex molecules more efficient. rsc.org

Derivatization and Analog Development of 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Systematic Modification of the Undec-8-ene Moiety

The undec-8-ene moiety within the 1-Methyl-6-oxaspiro[4.6]undec-8-ene structure presents a primary site for chemical modification. The carbon-carbon double bond is amenable to a variety of well-established alkene reactions, allowing for the introduction of diverse functional groups and the alteration of the seven-membered ring's saturation and conformation.

Table 1: Potential Reactions for Modification of the Undec-8-ene Moiety

Reaction TypeReagents and ConditionsExpected Product
Epoxidation Peroxy acids (e.g., m-CPBA), or metal-catalyzed oxidation (e.g., with a titanium silicate (B1173343) catalyst)1-Methyl-8,9-epoxy-6-oxaspiro[4.6]undecane
Dihydroxylation Osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions1-Methyl-6-oxaspiro[4.6]undecane-8,9-diol
Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂)1-Methyl-6-oxaspiro[4.6]undecane
Halogenation Dihalogens (e.g., Br₂, Cl₂)8,9-Dihalo-1-methyl-6-oxaspiro[4.6]undecane
Hydrohalogenation Hydrogen halides (e.g., HBr, HCl)9-Halo-1-methyl-6-oxaspiro[4.6]undecane (Markovnikov addition) or 8-Halo-1-methyl-6-oxaspiro[4.6]undecane (anti-Markovnikov with peroxides)
Ozonolysis Ozone (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workupRing-opened products with aldehyde or carboxylic acid functionalities

These transformations would yield a library of derivatives with altered polarity, reactivity, and three-dimensional shape, which could be valuable for exploring structure-activity relationships in various chemical contexts.

Introduction of Heteroatoms into the Spirocyclic Scaffold (excluding medical/clinical context)

The introduction of additional heteroatoms into the spirocyclic framework of this compound can significantly influence its chemical and physical properties. This can be achieved through various synthetic strategies, leading to novel oxaspiro, thiaspiro, or azaspiro analogs.

One approach involves the synthesis of related spiroketals with additional oxygen atoms. For instance, the synthesis of 1,6,9-trioxaspiro[4.5]decane derivatives has been reported, showcasing methods for creating more complex oxygen-containing spirocycles. Current time information in Bangalore, IN. These syntheses often involve acid-catalyzed ring contraction and acylation of sugar-derived precursors. Current time information in Bangalore, IN. While the starting material is different, the principles of controlling spirocyclization to include additional heteroatoms are transferable.

The replacement of the existing oxygen atom or the carbon atoms of the rings with other heteroatoms like sulfur or nitrogen would lead to thiaspiro or azaspiro analogs, respectively. Such modifications would dramatically alter the electronic properties, bond angles, and hydrogen bonding capabilities of the molecule.

Synthesis of Spiroacetal Derivatives and Homologs (e.g., modifications of 1-oxaspiro[4.4]nonane, 1,7-dioxaspiro[5.5]undecane for structural insight)

The synthesis of derivatives and homologs provides valuable insights into the structural requirements for specific properties. The synthesis of related spiroacetals like 1,7-dioxaspiro[5.5]undecane, a known insect pheromone, has been extensively studied. mdpi.compherobase.com These syntheses often involve multi-step sequences, including cross-metathesis reactions to construct the carbon framework. mdpi.com The insights gained from these syntheses can inform strategies for constructing analogs of this compound with different ring sizes.

Furthermore, the study of the conformational preferences and intermolecular interactions of these related spiroketals, such as the hydrogen bonding in hydrates of 1,7-dioxaspiro[5.5]undecane, provides a basis for understanding how the spirocyclic core of this compound might interact with its environment. rsc.org

Table 2: Comparison of Related Spiroacetal Scaffolds

Compound NameSpirocyclic SystemRing SizesNotes
This compoundOxaspiro5 and 7Target compound of this article
1-Oxaspiro[4.4]nonaneOxaspiro5 and 5Smaller ring system, potentially different conformational rigidity
1,7-Dioxaspiro[5.5]undecaneDioxaspiro6 and 6Known insect pheromone, extensive synthetic literature available. mdpi.compherobase.com
1,6,9-Trioxaspiro[4.5]decaneTrioxaspiro5 and 6Higher oxygen content, synthesized from sugar precursors. Current time information in Bangalore, IN.

Exploration of Functionalization Strategies for Potential Applications (excluding medicinal)

The functionalization of spiro compounds is a burgeoning area of research, particularly in materials science and organic electronics. The rigid, three-dimensional structure of the spiro core can be leveraged to create materials with unique properties.

Functionalization strategies often involve the attachment of π-conjugated systems to the spirocyclic scaffold. acs.org For instance, spiro[fluorene-9,9′-xanthene] has been functionalized with diketopyrrolopyrrole units to create non-fullerene acceptors for organic solar cells. rsc.org Similarly, pyridyl-functionalized spiro[fluorene-xanthene] has been developed as a hole-transport material for perovskite solar cells. rsc.org These examples demonstrate that the spiro center can act as a rigid core to spatially orient functional groups, which can prevent undesirable intermolecular interactions and enhance material performance. acs.org

Potential Applications of 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene in Chemical Sciences Excluding Medicinal/clinical/safety

As Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with defined three-dimensional structures, relies heavily on the availability of chiral building blocks. nih.govsigmaaldrich.com These are enantiomerically pure compounds that can be incorporated into a larger molecule to control its stereochemistry. The structure of 1-Methyl-6-oxaspiro[4.6]undec-8-ene, which possesses stereogenic centers, makes it a potential candidate for this role. The existence of specific stereoisomers, such as (4S,5S)-4-methyl-6-oxaspiro[4.6]undec-8-ene, has been documented, confirming its chiral nature. nih.gov

Spirocyclic frameworks are integral to numerous complex molecules. While specific examples of this compound being used in the synthesis of oxygenated terpenoids or other non-biologically active spirocyclic systems are not extensively documented in current literature, the general utility of spiroethers is well-established. For instance, diastereoselective synthesis methods have been developed for other oxaspiro compounds, such as 5-hydroxy-8-methoxy-1-oxaspiro nih.govnih.govundeca-7,10-diene-9-one, achieving high diastereomeric excess. nih.gov Similar synthetic strategies could potentially be applied to derivatives of this compound to access highly functionalized and stereochemically complex structures. The reactivity of the double bond within the seven-membered ring and the ether linkage offers multiple points for chemical modification, theoretically allowing for its elaboration into more complex molecular architectures.

Role in Materials Science

In the field of materials science, monomers with unique structural features are sought after to create polymers with novel properties. Spirocyclic compounds, in particular, can introduce rigidity and unique thermal properties to polymer chains. While specific research detailing the polymerization of this compound is limited, some chemical suppliers classify it as a "Polymer Science Material Building Block." This suggests a potential, albeit currently underexplored, role in this field. The ring strain associated with the spirocyclic system and the presence of a polymerizable alkene group could theoretically be exploited in ring-opening polymerization or addition polymerization reactions.

Potential as Ligands or Catalysts in Organic Transformations

Chiral molecules are often employed as ligands for metal catalysts in asymmetric synthesis to induce enantioselectivity. The oxygen atom in the tetrahydrofuran (B95107) ring of this compound could potentially act as a coordinating atom for a metal center. If resolved into its separate enantiomers, this compound could theoretically serve as a chiral ligand. However, based on a review of the current scientific literature, there are no published studies investigating or demonstrating the use of this compound as a ligand or catalyst in organic transformations.

Applications in Agrochemical Research

Certain volatile organic compounds serve as semiochemicals, such as pheromones, which mediate interactions between organisms. In agrochemical research, synthetic analogues of these compounds can be used in pest management strategies. A structurally similar compound to this compound is theaspirane (B1216395), a well-known spiroether. nist.gov Theaspirane has been identified as a kairomone that aids in the attraction of the banana weevil (Cosmopolites sordidus), a significant agricultural pest. researchgate.net

The structural analogy between the two compounds suggests that this compound could also exhibit activity as an insect attractant or be a synthetic precursor to other potent pheromone analogues. Research into the synthesis of theaspirane and its stereoisomers is active, highlighting the importance of this class of molecules in developing tools for sustainable agriculture. researchgate.netnih.gov The potential for this compound in this area warrants further investigation.

Sensory and Flavor Applications

The sensory properties of spirocyclic ethers are of significant interest to the fragrance and flavor industry. Many compounds with this structural motif are known for their complex and often pleasant aromas. For instance, a structurally related compound, 8-methyl-1-oxaspiro[4.5]decan-2-one, is recognized as a fragrance ingredient. nih.gov Another related molecule, 4-methyl-1-oxaspiro[5.5]undecene, has also been assessed for its safety as a fragrance ingredient. nottingham.ac.uk

The most compelling evidence for the potential sensory applications of this compound comes from its close analogue, theaspirane. The different stereoisomers of theaspirane possess distinct scents. A patent for the production of optically active theaspirane describes the (R)-enantiomer as having a fruity, peach, honey, and sweet-like aroma, while the (S)-enantiomer is characterized by camphor, minty, woody, and eucalyptus-like notes. google.com This stereochemical differentiation in organoleptic properties is common for chiral fragrance molecules. Given these findings, it is highly probable that this compound and its respective enantiomers also possess unique and potentially valuable fragrance profiles.

Future Directions and Research Challenges for 1 Methyl 6 Oxaspiro 4.6 Undec 8 Ene

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of spiroketals often involves methods that are not environmentally friendly, requiring hazardous reagents and harsh conditions. rsc.org A significant future direction is the development of greener and more efficient synthetic pathways.

One promising approach is the use of electrosynthesis. A novel method, eSpiro, utilizes the anodic oxidation of malonic acids to construct the spiroketal core. rsc.org This technique offers a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations, proceeding through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization. rsc.org This electrochemical strategy not only achieves high yields (up to 98%) but also demonstrates broad functional group tolerance, making it a practical and eco-friendly route with potential for industrial application. rsc.org

Further research will likely focus on optimizing flow electrolysis setups to overcome challenges such as substrate stability and gas evolution, and to better integrate the electrochemical oxidation with downstream cyclization steps. rsc.org Additionally, developing new kinetically-controlled spiroketal-forming reactions is crucial to provide stereocontrolled access to specific anomeric stereoisomers, which is often difficult under thermodynamically-controlled conditions. mskcc.orgnih.gov

Synthetic Route Key Features Advantages Challenges
Traditional Acid-Catalyzed Cyclization Use of strong acids (e.g., TsOH) to promote ketal formation. nih.govSimple, well-established.Often requires harsh conditions, can lead to side products, thermodynamic product mixtures. rsc.orgnih.gov
eSpiro (Electrosynthesis) Anodic oxidation of malonic acids. rsc.orgSustainable (metal-free), high yields, scalable, good functional group tolerance. rsc.orgFlow-cell optimization, substrate stability under electrolysis. rsc.org
Kinetic Spirocyclization Methanol-induced cyclization of glycal epoxides. nih.govHigh stereocontrol, access to less stable ("contrathermodynamic") isomers. nih.govRequires specific precursors, sensitive to reaction conditions.

Unveiling Novel Reactivity and Rearrangement Pathways

Spiroketals are not merely static structures; they can serve as precursors to a diverse range of other complex molecules through controlled rearrangements. Future research will focus on discovering and harnessing these transformations to generate molecular diversity from the 1-Methyl-6-oxaspiro[4.6]undec-8-ene core.

Studies on related benzannulated spiroketals have shown that treatment with different acids can lead to fascinating and divergent mechanistic pathways. For instance, reacting these spiroketals with trifluoroacetic acid (TFA) can yield pyrones, while using aluminum chloride (AlCl3) can furnish densely functionalized orthoesters and xanthones. acs.org These transformations are rationalized through complex mechanisms involving semipinacol and α-ketol molecular rearrangements. acs.org

Another novel pathway involves the epoxidation of enol ether-containing spiroketals, which can trigger a complete remodeling of the molecular skeleton, essentially turning the structure "inside out". nih.gov This oxidative rearrangement proceeds through a cascade of steps, including the formation of oxocarbenium ions, leading to significant structural diversity and complexity. nih.gov Exploring similar oxidative and acid-promoted reactions for this compound could unlock pathways to novel heterocyclic systems. Furthermore, enzymatic oxidative rearrangements, like those observed in the biosynthesis of rubromycin, highlight the potential for biocatalysis to generate complex spiroketal-containing structures through drastic distortion of a carbon skeleton. researchgate.net

High-Throughput Screening for Undiscovered Academic Applications

High-Throughput Screening (HTS) is a powerful methodology for rapidly testing thousands to millions of chemical compounds for a specific biological or chemical activity. yu.edunovapublishers.com While traditionally the domain of large pharmaceutical companies for drug discovery, HTS techniques are increasingly being adopted in academic research to explore the potential of novel molecular scaffolds. springernature.com

A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS to identify compounds with previously unknown applications. The process involves several key stages:

Target Identification : Defining a biological target (e.g., an enzyme, receptor) or a desired chemical property (e.g., catalysis) to screen for.

Assay Development : Creating a robust, miniaturized, and automated assay that can measure the effect of the compounds on the target. novapublishers.com

Screening : Testing the compound library using the developed assay.

Hit Validation : Analyzing the data to identify "hits" and performing secondary screens to confirm their activity and eliminate false positives. nih.gov

By applying HTS, academic researchers could screen for a wide range of activities, such as enzyme inhibition, antimicrobial properties, or catalytic potential in organic reactions, thereby accelerating the discovery of new functions for this spiroketal and its analogues.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can offer deep insights into its structure, stability, and reactivity.

A key area of investigation for spiroketals is the anomeric effect, which governs their conformational preferences and stability. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) molecular orbital calculations and Natural Bond Orbital (NBO) analysis can be used to dissect the electronic interactions, such as n(O) →σ*C-O hyperconjugation, that contribute to this effect. dntb.gov.ua Such analyses can predict the most stable stereoisomers and rationalize the outcomes of thermodynamically controlled reactions.

Furthermore, computational models can predict chemical reactivity. rwth-aachen.de By comparing the electron densities of the molecule before and after the addition or removal of electrons, researchers can identify "hard" and "soft" sites within the molecule, allowing for better predictions of regioselectivity in chemical reactions. rwth-aachen.de These predictive models are essential for designing new reactions and understanding the mechanisms of the novel rearrangement pathways discussed previously.

Computational Method Application for this compound Predicted Properties
Density Functional Theory (DFT) Geometry optimization and energy calculations. dntb.gov.uaStable conformations, reaction energies, transition states.
Natural Bond Orbital (NBO) Analysis Analysis of electronic structure and hyperconjugation. dntb.gov.uaStrength of anomeric effects, charge distribution, orbital interactions.
Time-Dependent DFT (TD-DFT) Simulation of electronic spectra. nih.govUV-Vis and Circular Dichroism (CD) spectra for chiroptical analysis.
Molecular Dynamics (MD) Simulation of molecular motion over time.Conformational flexibility, solvent effects.

Exploration of Chiroptical Properties and Applications

Chirality is a fundamental feature of many spiroketals, and their three-dimensional structure makes them excellent candidates for applications based on their interaction with polarized light. mskcc.org Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is exceptionally sensitive to the stereochemistry of a molecule. nih.govtaylorfrancis.comnih.gov

Future research should involve the synthesis of enantiomerically pure forms of this compound to study their chiroptical properties. These experimental measurements, combined with computational predictions (e.g., using TD-DFT), can be used to unambiguously assign the absolute configuration of different stereoisomers. nih.gov

Beyond structural elucidation, there is growing interest in developing functional materials with strong chiroptical responses. chemistrywithatwist.com Spiranes, the broader class to which spiroketals belong, are being explored for the construction of conformationally rigid structures that can be incorporated into materials for applications in enantioselective sensing, display technologies, and quantum computation. chemistrywithatwist.comnih.gov The unique spirocyclic core of this compound could serve as a building block for such advanced chiroptical systems.

Addressing Scalability and Cost-Effectiveness in Synthesis

For any compound to find practical application, its synthesis must be scalable and economically viable. A major challenge in moving from laboratory-scale synthesis to large-scale production is often the reliance on complex procedures, expensive reagents, and chromatographic purification. nih.govresearchgate.net

Future work on this compound must address these issues. The development of sustainable methods like the aforementioned eSpiro electrosynthesis is a critical step, as it avoids costly transition metals and can be adapted for continuous flow production, which is often more efficient on a large scale. rsc.org

Further research should focus on:

Catalytic Methods : Replacing stoichiometric reagents with catalytic alternatives to reduce waste and cost.

Non-Chromatographic Purification : Developing crystallization or distillation-based purification methods to avoid the cost, solvent waste, and time associated with column chromatography.

Starting Material Sourcing : Identifying inexpensive and readily available starting materials from which to launch the synthesis.

Addressing these challenges will be crucial for translating the academic potential of this compound into tangible applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Methyl-6-oxaspiro[4.6]undec-8-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The oxymercuration-sodium borohydride reduction of tricyclic precursors (e.g., endo-tricyclo[5.2.2.0²,⁶]undeca-3,8-diene) is a key route, achieving ~96% regioselectivity for 4-exo-hydroxy derivatives under ambient conditions in aqueous tetrahydrofuran . Hydroboration-oxidation offers alternative stereochemical outcomes but lower regioselectivity. Yield optimization requires precise control of solvent polarity, temperature, and catalyst loading. Reaction progress should be monitored via GC-MS or VPC to resolve isomers, as conventional methods may fail .

Q. Which spectroscopic techniques are essential for characterizing the spirocyclic core of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is critical for assigning stereochemistry and substituent positions. X-ray crystallography provides unambiguous confirmation of spirocyclic geometry, as demonstrated in tricyclo[5.3.1.0¹,⁵]undec-8-ene derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups, such as ether linkages .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of oxymercuration versus hydroboration in tricyclic undecene systems?

  • Methodological Answer : Oxymercuration proceeds via a trans-addition mechanism, where mercuric ion coordination stabilizes the transition state at the less sterically hindered endo face of the diene . In contrast, hydroboration exhibits reduced regioselectivity due to competing pathways influenced by orbital orientation and steric bulk. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies, while experimental validation requires isotopic labeling or chiral resolving agents .

Q. What strategies resolve contradictions in product ratios observed during hydroboration-oxidation of structurally similar spirocyclic precursors?

  • Methodological Answer : Discrepancies often arise from trace impurities or competing reaction pathways. Systematic purification (e.g., recrystallization, column chromatography) and kinetic studies (time-resolved NMR or in-situ IR) can isolate intermediates. Statistical analysis (e.g., ANOVA) of replicated experiments identifies outliers, while isotopic tracer studies (e.g., 2H^{2}\text{H}-labeling) clarify mechanistic pathways .

Q. How can structural modifications to the oxaspiro scaffold enhance inhibitory activity against serine proteases like TMPRSS2?

  • Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis of analogs with varied substituents (e.g., furanyl groups at C3) followed by enzymatic assays (e.g., fluorogenic substrate hydrolysis). Molecular docking simulations predict binding affinity to protease active sites, while X-ray co-crystallography validates interactions. For example, 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene derivatives show enhanced inhibition due to π-π stacking with catalytic residues .

Q. What safety protocols are critical when handling this compound derivatives with acute toxicity profiles?

  • Methodological Answer : Lab-scale synthesis must integrate engineering controls (e.g., fume hoods, closed-system reactors) and personal protective equipment (nitrile gloves, chemical-resistant aprons). Acute toxicity (H300) mandates pre-planning for spills (neutralizing agents) and medical interventions (e.g., antidotes for mercury exposure in oxymercuration routes) . Stability testing (DSC/TGA) identifies explosion risks (H200), requiring inert atmospheres during storage .

Data Analysis & Presentation

Q. What best practices ensure rigorous data presentation in studies involving spirocyclic compound synthesis?

  • Methodological Answer : Data should include raw chromatograms (GC-MS/VPC) with retention times, spectral assignments (NMR chemical shifts, coupling constants), and crystallographic parameters (CCDC codes). Tables must compare yields, selectivity, and purity metrics across replicates. Statistical significance (p-values, confidence intervals) should accompany kinetic data, while reaction schemes must use standardized IUPAC nomenclature .

Q. How can computational tools complement experimental data in spirocyclic compound research?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state geometries and predicts regioselectivity, reducing trial-and-error synthesis. Molecular dynamics simulations model protein-ligand interactions for protease inhibitors. Software like Gaussian or Schrödinger Suite integrates spectroscopic data (e.g., simulated NMR shifts) to validate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.